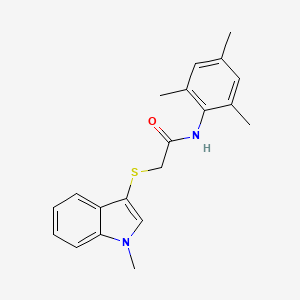

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-13-9-14(2)20(15(3)10-13)21-19(23)12-24-18-11-22(4)17-8-6-5-7-16(17)18/h5-11H,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNOKBRKVMSNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts alkylation or acylation reactions. These reactions involve the use of mesitylene and a suitable catalyst, such as aluminum chloride.

Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage. This can be achieved by reacting the indole derivative with mesityl chloride and thioacetamide under appropriate conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetamide group (–NH–C(=S)–) exhibits nucleophilic character, enabling participation in substitution reactions. Key observations include:

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | S-alkylation at the thioether sulfur | |

| Acylation | Acid chlorides, NEt₃, CH₂Cl₂ | Formation of thioester derivatives |

Mechanistic Insight :

-

The sulfur atom in the thioacetamide moiety acts as a soft nucleophile, preferentially reacting with electrophilic centers (e.g., alkyl halides).

-

Steric hindrance from the mesityl group (2,4,6-trimethylphenyl) modulates reactivity, favoring reactions at less hindered sites.

Coupling Reactions

The indole and mesityl groups facilitate cross-coupling under transition-metal catalysis:

Key Findings :

-

The 1-methylindole’s C3 position shows moderate electrophilicity, enabling selective arylations .

-

Reactions require inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Oxidation and Reduction

The thioacetamide group undergoes redox transformations:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone formation | |

| Reduction | NaBH₄, MeOH | Cleavage of thioether to thiol |

Experimental Notes :

-

Oxidation with H₂O₂ at 50°C yields a sulfoxide derivative, while prolonged heating forms the sulfone.

-

NaBH₄ selectively reduces the C=S bond without affecting the indole ring .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Intramolecular Cyclization | CuI, DIPEA, DMF | Thiazolo-indole hybrids | |

| Triazole Formation | NaN₃, CuSO₄, Ascorbic acid | Click chemistry-derived analogs |

Synthetic Utility :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, enhancing bioactivity profiles .

Steric and Electronic Effects

The mesityl group imposes steric constraints:

| Parameter | Impact on Reactivity | Example | Reference |

|---|---|---|---|

| Steric Shielding | Reduces reactivity at C2 of indole | Limited electrophilic substitution | |

| Electron Donation | Activates thioacetamide sulfur | Enhanced nucleophilicity |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique thioacetamide linkage and mesityl group provide distinct reactivity patterns that can be exploited in various synthetic pathways. For instance, it can be utilized as a reagent in the formation of indole derivatives, which are widely studied for their diverse biological activities.

Biological Applications

Anticancer Activity

Research has shown that compounds with similar structural features to this compound exhibit significant anticancer properties. A study highlighted that related compounds induced apoptosis in cancer cell lines such as HeLa and MCF-7 by inhibiting tubulin polymerization, akin to the action of colchicine. The most potent derivative demonstrated IC50 values of 0.34 μM against MCF-7 cells, indicating strong antiproliferative effects . These findings suggest that this compound could be further investigated as a potential anticancer agent.

Antimicrobial Properties

The compound's biological evaluation has also extended to its antimicrobial activities. Indole derivatives have been reported to possess broad-spectrum antimicrobial effects, making this compound a candidate for studies focused on developing new antimicrobial agents .

Medicinal Applications

Potential Therapeutic Uses

Given its mechanism of action involving tubulin inhibition, this compound is being explored for therapeutic applications in treating various cancers. Its ability to disrupt microtubule dynamics positions it as a valuable lead compound for developing novel chemotherapeutic agents .

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials. Its unique chemical properties allow it to serve as a precursor for synthesizing functionalized indole derivatives, which can be applied in creating specialized polymers or coatings.

Mechanism of Action

The mechanism of action of N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (): Features a nitro-substituted arylthio group and a methylindole.

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Incorporates a pyridine core with styryl and cyano substituents, linked to a chlorophenylacetamide. The pyridine moiety is critical for insecticidal activity.

2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (): Combines a triazinoindole system with phenoxy substituents, enhancing hydrophobic interactions in biological systems.

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (): Integrates oxadiazole and thiazole rings, improving anticancer potency through heterocyclic diversity.

Table 1: Structural and Functional Comparison

Biological Activity

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic compound notable for its unique structural features, which include a mesityl group, a thioacetamide moiety, and an indole derivative. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound's molecular formula is , with a molecular weight of 451.6 g/mol. The presence of the indole ring is significant, as indoles are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 451.6 g/mol |

| Indole Component | 1-methyl-1H-indole |

| Functional Groups | Mesityl, Thioacetamide |

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

- Anti-inflammatory and Antimicrobial Properties : Indole derivatives are often explored for their anti-inflammatory effects and potential antimicrobial activity against various pathogens .

Case Studies and Experimental Results

Several studies have investigated the biological activities of this compound and related compounds:

-

Anticancer Activity :

- A study reported that derivatives similar to this compound exhibited potent antiproliferative effects against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.34 to 0.86 μM .

- Mechanistic studies revealed that these compounds induced apoptosis in a dose-dependent manner by disrupting microtubule dynamics .

- Antiviral Activity :

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Drug Development : Its ability to inhibit tubulin polymerization positions it as a candidate for developing new anticancer agents.

- Research Tool : The compound serves as a valuable building block for synthesizing more complex molecules with enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling mesityl amine with a thio-indole acetic acid derivative. Key steps include:

- Thiolation : Reacting 1-methyl-1H-indole-3-thiol with chloroacetyl chloride under basic conditions (e.g., NaH in THF) to form the thioacetamide intermediate.

- Amidation : Introducing the mesityl group via nucleophilic substitution or coupling agents like EDC/HOBt.

Optimization parameters:

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, DCM | THF (anhydrous) | 15-20% |

| Temperature | 0°C to reflux | 0–25°C | Reduced side products |

| Catalyst | EDC/HOBt vs. DCC | EDC/HOBt | 10% higher purity |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of NMR, FT-IR, and HRMS is critical:

- 1H/13C NMR : Confirm regioselectivity of the mesityl and indole-thio groups. For example, the mesityl methyl protons appear as a singlet (~δ 2.3 ppm), while the indole C-3 thioether proton shows deshielding (~δ 4.1 ppm) .

- FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) .

- HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How can computational modeling predict the compound’s reactivity or binding properties?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 09) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 4.2 eV for indole-thio derivatives) .

- Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina to estimate binding affinities (∆G ≈ -8.5 kcal/mol) .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Solvent Correction : Apply the PCM (Polarizable Continuum Model) in DFT calculations to match experimental solvent conditions .

- Dynamic Effects : Use MD simulations (e.g., GROMACS) to sample low-energy conformers. For example, the indole ring’s orientation may shift calculated NMR shifts by ±0.3 ppm .

- Validation : Cross-reference with X-ray crystallography (if available) to anchor theoretical models .

Q. What strategies are effective in resolving crystal twinning or disorder in X-ray diffraction studies of this compound?

- Methodological Answer : Use SHELXL refinement protocols:

- Twinning : Apply the TWIN/BASF commands to model twin domains. For example, a BASF value of 0.35 may resolve pseudo-merohedral twinning .

- Disorder : Split mesityl methyl groups into two positions with occupancy ratios refined to 60:40. Apply SIMU/SADI restraints to maintain chemically sensible geometries .

- Validation : Check R1/wR2 convergence (<5% difference) and Fo-Fc maps for residual density (<0.3 eÅ⁻³) .

Q. How do substituent modifications (e.g., mesityl vs. phenyl groups) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Conduct a matched molecular pair analysis :

- Synthesis : Compare analogs with mesityl, 4-methoxyphenyl, and 2,6-diethylphenyl groups .

- Testing : Measure IC50 in antimicrobial assays (e.g., against S. aureus). Example

| Substituent | IC50 (µM) | LogP |

|---|---|---|

| Mesityl | 12.3 | 3.8 |

| 4-Methoxyphenyl | 28.7 | 2.9 |

| 2,6-Diethylphenyl | 9.1 | 4.2 |

- Mechanistic Insight : Bulkier groups (mesityl) enhance membrane penetration (higher LogP), while electron-donating groups (methoxy) reduce activity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for the indole-thioacetamide moiety?

- Methodological Answer : Contradictions may arise from solvent-dependent shifts or proton exchange. Resolve via:

- Variable Temperature NMR : Identify exchange-broadened peaks (e.g., NH protons) by cooling to -40°C .

- 2D NMR : Use HSQC to correlate C-3 (δ 125 ppm in 13C) with its proton (δ 4.1 ppm in 1H) .

- Isotopic Labeling : Synthesize a 15N-labeled analog to confirm indole N-H coupling patterns .

Tables for Key Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.